Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The compound also contains a benzenecarboxylate group and a chlorophenyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of derivatives of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole, which shares a structural similarity with the compound of interest, has been explored for their antimicrobial activity. The process involves the reaction of 4-chloroacetyl diphenyl sulfide with thiourea, leading to the formation of fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines. These compounds demonstrate significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Abdel‐Hafez, 2003).
Metal-Organic Frameworks (MOFs)
The compound's structural motifs have been utilized in the construction of copper metal–organic systems. These systems are built by altering the substituent positions of new flexible carboxylate ligands, leading to discrete molecular chairs and various dimensional coordination polymers. This research offers insights into the design and development of MOFs with potential applications in gas storage, separation, and catalysis (Dai et al., 2009).
Intramolecular Interactions
The intramolecular sulfur(IV)-oxygen interactions in sulphoxides and sulphilimines, featuring groups such as 2-methoxycarbonyl-phenyl and 2-nitrophenyl, have been studied. These studies highlight the importance of understanding the stereochemistry and electronic interactions within similar compounds, which can influence their reactivity and applications in synthetic chemistry (Kucsman et al., 1984).
Nonclassical Antifolate Inhibitors
The synthesis of 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase showcases another area of research. These compounds, including derivatives with a similar sulfanyl benzene carboxylate structure, have been evaluated for their potential as antitumor and antibacterial agents. The findings contribute to the ongoing search for effective cancer treatments and bacterial infection controls (Gangjee et al., 1996).
Mechanism of Action
Target of Action
The compound, Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Generally, thiazoles can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity. For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives can have various effects, such as reducing inflammation, inhibiting microbial growth, or preventing tumor cell proliferation
Properties
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-25-18(24)14-4-2-3-5-16(14)26-11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGYMMFVFQNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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